molecular formula C15H14FN7O B2679582 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide CAS No. 2034391-50-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide

Cat. No. B2679582
CAS RN: 2034391-50-7
M. Wt: 327.323
InChI Key: IIQVWXVOGMXTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” is a chemical compound. It is related to the [1,2,4]triazolo[4,3-b]pyridazine class of compounds .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its InChI code is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 .

Scientific Research Applications

Antibacterial Activity

Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that our compound could potentially have similar antibacterial properties.

Anxiolytic and Antiepileptic Agents

According to a US patent, compounds with a similar structure are useful as anxiolytic or antiepileptic agents . They can also act as sedative-hypnotic and skeletal muscle relaxant agents .

Inhibition of BRD4

BRD4 is a protein that plays a key role in several biological processes, including cell growth, inflammation, and cancer progression. A compound with a similar structure has been used to inhibit BRD4 in human MCF7 cells .

Potential Energetic Material

Very thermostable energetic materials have been synthesized based on a fused-triazole . Given the structural similarity, our compound could potentially be used in the development of new energetic materials.

Inhibition of LSD1

LSD1 is a key regulator of lysine methylation, and its overexpression has been linked to the progression of certain human malignancies. A compound with a similar structure has been used to inhibit LSD1 .

Antimicrobial Agents

Triazole compounds, which are part of the structure of our compound, have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

properties

IUPAC Name

3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQVWXVOGMXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide

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